Carbanilide
Overview
Description
Carbanilide, also known as diphenylurea or diphenylcarbamide, is a compound consisting of two phenyl groups joined by a urea . It’s a silky crystalline compound obtained by heating aniline with urea .
Synthesis Analysis
Carbanilide can be synthesized by the reaction of aniline and carbon disulfide . There are also other methods of synthesis, such as the treatment of ethyl benzo[d]thiazole-2-carboxylate with alicyclic amines .Molecular Structure Analysis
Carbanilide has a chemical formula of C13H12N2O . It belongs to the class of organic compounds known as benzene and substituted derivatives .Chemical Reactions Analysis
Thiocarbanilide, a derivative of carbanilide, reacts with phosphorus pentachloride or hydrochloric acid, dilute sulfuric acid, acetic anhydride, or iodine to produce phenyl isothiocyanate .Physical And Chemical Properties Analysis
Carbanilide is a white powder that is insoluble in water . It has a molecular weight of 226.27 g/mol .Scientific Research Applications
Biologic Activities in Antimicrobials : Carbanilide compounds like triclocarban (TCC) enhance hormone-dependent induction of estrogen and androgen-responsive gene expression. They suggest a new mechanism of action for endocrine-disrupting compounds. Triclosan, structurally similar to TCC, showed weak activity in the aryl hydrocarbon receptor-responsive bioassay and interacted with ryanodine receptors, stimulating calcium mobilization (Ahn et al., 2008).
Chemical Synthesis : Carbanilide can be synthesized from nitrobenzene using a mixture of carbonyl sulfide, carbon monoxide, and water in an organic base like pyridine. This process yields carbanilide with a 50% molar yield from nitrobenzene, with aniline as the other major product (Harper, 1976).
Antiparasitic Activity : Certain substituted carbanilides have shown antiparasitic activity. For example, the complex of 4,4' dinitrocarbanilide and 2-hydroxy-4,6-dimethylpyrimidine (nicarbazin) is effective against avian coccidiosis and other protozoan infections (Cuckler et al., 1956).
Chromatography of Chlorinated Carbanilides : Chlorinated carbanilides' retention behavior in high-performance liquid chromatography has been studied. The research focused on the effects of chlorine substitution patterns and total chlorine content on the compounds' chromatographic behavior (Lesser et al., 1987).
Pharmacokinetics in Animals : The pharmacokinetics of imidocarb, a carbanilide derivative, have been studied in animals like white-tailed deer following intramuscular administration. Such studies are crucial for understanding the drug's distribution and clearance in veterinary medicine (Milnes et al., 2019).
Biodegradation in Wastewater : Wastewater bacteria have been identified that can degrade triclocarban (TCC) and its non-chlorinated congener, carbanilide. This has implications for bioremediation of phenylurea pollutants (Miller et al., 2010).
Future Directions
There are concerns about the endocrine disruptive properties of triclocarban, a compound structurally similar to carbanilide . The withdrawal of triclocarban has prompted efforts to search for new antimicrobial compounds and several analogues of triclocarban have also been studied .
Relevant Papers Several papers have been published on carbanilide and its derivatives. For instance, a paper titled “Diphenylurea derivatives for combating methicillin- and vancomycin-resistant Staphylococcus aureus” discusses the use of carbanilide derivatives in combating antibiotic-resistant bacteria . Another paper titled “The Different Facets of Triclocarban: A Review” provides a comprehensive review of triclocarban, a compound similar to carbanilide .
properties
IUPAC Name |
1,3-diphenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEHVDNNLFDJLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Record name | 1,3-DIPHENYLUREA | |
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DSSTOX Substance ID |
DTXSID2025183 | |
Record name | 1,3-Diphenylurea | |
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Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-diphenylurea is an off-white powder. (NTP, 1992), Pellets or Large Crystals, Colorless solid; [HSDB] Off-white powder; [Alfa Aesar MSDS], Solid | |
Record name | 1,3-DIPHENYLUREA | |
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Boiling Point |
504 °F at 760 mmHg (Decomposes) (NTP, 1992), 260 °C (DECOMPOSE) | |
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Record name | CARBANILIDE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SPARINGLY SOL IN WATER (0.15 G/L); SAPRINGLY SOL IN ALCOHOL, ACETONE, CHLOROFORM ; MODERATELY SOL IN PYRIDINE (69.0 G/L)., SOL IN ACETIC ACID, ETHER; INSOL IN BENZENE, 0.15 mg/mL | |
Record name | 1,3-DIPHENYLUREA | |
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Record name | CARBANILIDE | |
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Density |
1.239 (NTP, 1992) - Denser than water; will sink, 1.239 | |
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Product Name |
1,3-Diphenylurea | |
Color/Form |
RHOMBIC BIPYRAMIDAL PRISMS FROM ALCOHOL, ORTHORHOMBIC PRISMS FROM ALCOHOL, COLORLESS PRISMS | |
CAS RN |
102-07-8; 26763-63-3, 102-07-8 | |
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Melting Point |
460 °F (NTP, 1992), 238 °C, 239 - 240 °C | |
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Retrosynthesis Analysis
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Citations
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